N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methoxyphenoxy)acetamide
Description
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an imidazolidinone ring, an acetamide group, and a methoxyphenoxy moiety. Its unique configuration suggests potential utility in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-4-15(2)13(20)18(14(21)16-15)17-12(19)9-23-11-7-5-6-10(8-11)22-3/h5-8H,4,9H2,1-3H3,(H,16,21)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHGPOCAGKVRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)NC(=O)COC2=CC=CC(=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of ethylamine and methylamine with a suitable diketone under acidic conditions to form the 4-ethyl-4-methyl-2,5-dioxoimidazolidinone intermediate.
Attachment of the Acetamide Group: The intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group.
Introduction of the Methoxyphenoxy Group: Finally, the compound is reacted with 3-methoxyphenol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to attach the methoxyphenoxy moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize
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